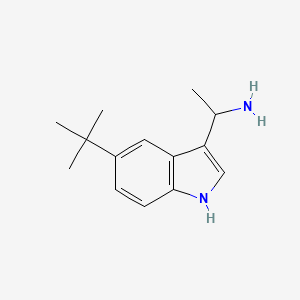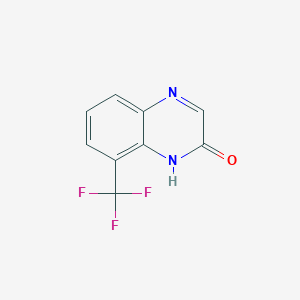
8-(Trifluoromethyl)quinoxalin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(Trifluoromethyl)quinoxalin-2-ol is a heterocyclic compound that features a quinoxaline core with a trifluoromethyl group at the 8-position and a hydroxyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Trifluoromethyl)quinoxalin-2-ol typically involves the functionalization of quinoxalin-2(1H)-one derivatives. One common method is the visible-light-induced aerobic C3–H fluoroalkoxylation of quinoxalin-2(1H)-ones with fluoroalkyl alcohols . This approach uses readily available fluoroalkyl alcohols as reagents and displays a wide substrate scope, providing the fluoroalkoxylated products in moderate to good yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of green chemistry and cost-effective methods are often employed to ensure efficient and sustainable production processes .
化学反応の分析
Types of Reactions
8-(Trifluoromethyl)quinoxalin-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinoxaline core.
Substitution: The trifluoromethyl and hydroxyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions are typically quinoxaline derivatives with modified functional groups, which can exhibit different chemical and biological properties .
科学的研究の応用
8-(Trifluoromethyl)quinoxalin-2-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in biological studies due to its ability to interact with various biomolecules.
Industry: The compound is used in the development of advanced materials with unique properties.
作用機序
The mechanism of action of 8-(Trifluoromethyl)quinoxalin-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, leading to various pharmacological effects. For example, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes .
類似化合物との比較
Similar Compounds
Similar compounds to 8-(Trifluoromethyl)quinoxalin-2-ol include:
Quinoxaline: A basic bi-cyclic compound with fused benzene and pyrazine rings.
Quinazoline: Another nitrogen-containing heterocyclic compound with similar structural features.
Cinnoline: A heterocyclic compound with a fused benzene and pyridazine ring system.
Uniqueness
The uniqueness of this compound lies in the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
特性
分子式 |
C9H5F3N2O |
|---|---|
分子量 |
214.14 g/mol |
IUPAC名 |
8-(trifluoromethyl)-1H-quinoxalin-2-one |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)5-2-1-3-6-8(5)14-7(15)4-13-6/h1-4H,(H,14,15) |
InChIキー |
KUMMDBIUAFLKTN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1)N=CC(=O)N2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Fluoro-[2,3'-bipyridine]-5'-carboxamide](/img/structure/B11888460.png)
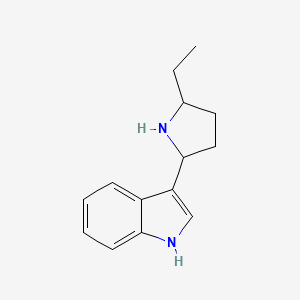

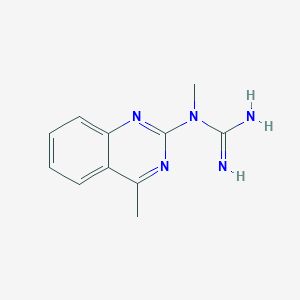
![1,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B11888489.png)

![N,N,2-Triethylpyrazolo[1,5-a]pyridin-3-amine](/img/structure/B11888507.png)

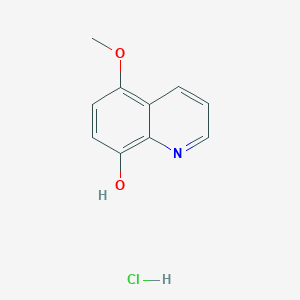
![tert-Butyl (1S,3R)-5-azaspiro[2.4]heptan-1-ylcarbamate](/img/structure/B11888521.png)

![7,7-Dimethyl-2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B11888540.png)
